

Application Note: Forensic Analysis of Tetramethylcyclopropyl (TMCP) Indoles

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Compound of Interest

Compound Name:	(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride
CAS No.:	67358-15-0
Cat. No.:	B1602471

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Target Analytes: UR-144, XLR-11, A-796,260 Methodologies: GC-MS (Seized Drugs), LC-MS/MS (Toxicology) Version: 2.0 (2025 Revision)

Abstract

This guide provides a validated technical framework for the detection and differentiation of tetramethylcyclopropyl (TMCP) synthetic cannabinoids in forensic casework. Unlike earlier naphthoylindole cannabinoids (e.g., JWH-018), TMCP compounds exhibit unique thermal instability during Gas Chromatography-Mass Spectrometry (GC-MS) analysis, leading to artifactual ring-opening and isomer formation. Furthermore, their rapid metabolism necessitates specific biomarker targeting in toxicological screening. This protocol synthesizes mechanistic insights with step-by-step workflows to ensure high-fidelity identification in both seized materials and biological matrices.

Chemical Characterization & Thermal Instability

The core structural moiety of this class is the (2,2,3,3-tetramethylcyclopropyl)methanone group attached to an indole backbone. The high ring strain of the cyclopropyl group, combined with the steric bulk of the four methyl groups, renders these compounds thermally labile.

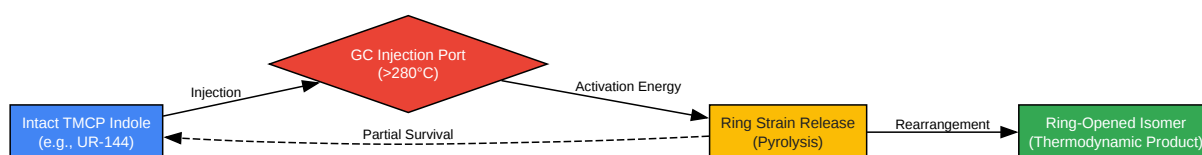
The "Double Peak" Phenomenon

In GC-MS analysis, the high temperature of the injection port (typically 280°C) catalyzes a ring-opening rearrangement (pyrolysis). This results in a chromatogram displaying two distinct peaks for a single pure substance:

- Peak A (Parent): The intact TMCP indole.
- Peak B (Artifact): A thermodynamically stable isomer formed by the thermal opening of the cyclopropyl ring (often an acyclic alkene derivative).

Critical Insight: Inexperienced analysts may misinterpret these two peaks as a mixture of two different drugs. Proper identification requires recognizing this specific retention time pattern and mass spectral similarity.

Visualization: Thermal Degradation Pathway



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Figure 1: Mechanism of thermal artifact formation during GC-MS analysis.[1] The ratio of Parent to Isomer depends on injector temperature and liner geometry.

Protocol 1: Analysis of Seized Drugs (GC-MS)

Objective: Definitive identification of UR-144 and XLR-11 in herbal matter or powders, accounting for thermal degradation.

Reagents & Equipment[2]

- Solvent: HPLC-grade Methanol.
- Internal Standard: Diphenylamine or deuterated analog (e.g., UR-144-d5).
- Instrument: GC-MS (Single Quadrupole) with split/splitless injector.

Step-by-Step Workflow

- Extraction:
 - Weigh 50 mg of herbal material into a glass vial.
 - Add 2.0 mL Methanol. Vortex for 30 seconds.
 - Incubate at room temperature for 10 minutes.
 - Filter through a 0.45 µm PTFE syringe filter into an autosampler vial.
- GC Parameters:
 - Column: DB-1MS or Rxi-5Sil MS (30m × 0.25mm × 0.25µm).
 - Carrier Gas: Helium @ 1.0 mL/min (constant flow).
 - Inlet Temperature: 280°C (Note: Lowering to 250°C may reduce but not eliminate degradation; standardizing at 280°C ensures reproducible artifact patterns).
 - Injection: 1 µL, Split mode (20:1 to 50:1 depending on concentration).
- Oven Program:
 - Initial: 100°C (hold 1 min).
 - Ramp: 12°C/min to 300°C.[2][3]
 - Final: Hold at 300°C for 15 min.

Data Interpretation (Quantitative Profiles)

The following table details the characteristic ions. Note that the "Thermal Artifact" elutes slightly after the parent compound due to increased surface area/interaction after ring opening.

Compound	RT (min)*	Major Ions (m/z)	Base Peak (m/z)	Notes
UR-144 (Parent)	16.16	311 (M+), 214, 144, 125	214	N-pentylindole acylium ion
UR-144 (Artifact)	16.36	311 (M+), 214, 144, 125	214	Spectra nearly identical to parent
XLR-11 (Parent)	16.45	329 (M+), 232, 144, 125	232	N-(5-fluoropentyl)indole acylium
XLR-11 (Artifact)	16.64	329 (M+), 232, 212, 144	232	Look for m/z 212 (dehydrofluorination)

*Retention times are approximate based on a standard DB-1MS method and will vary by column condition.

Protocol 2: Forensic Toxicology (LC-MS/MS)

Objective: Detection of metabolites in biological matrices (Urine/Blood).[4] Challenge: Parent compounds are rarely detectable in urine. Analysis must target specific metabolites.

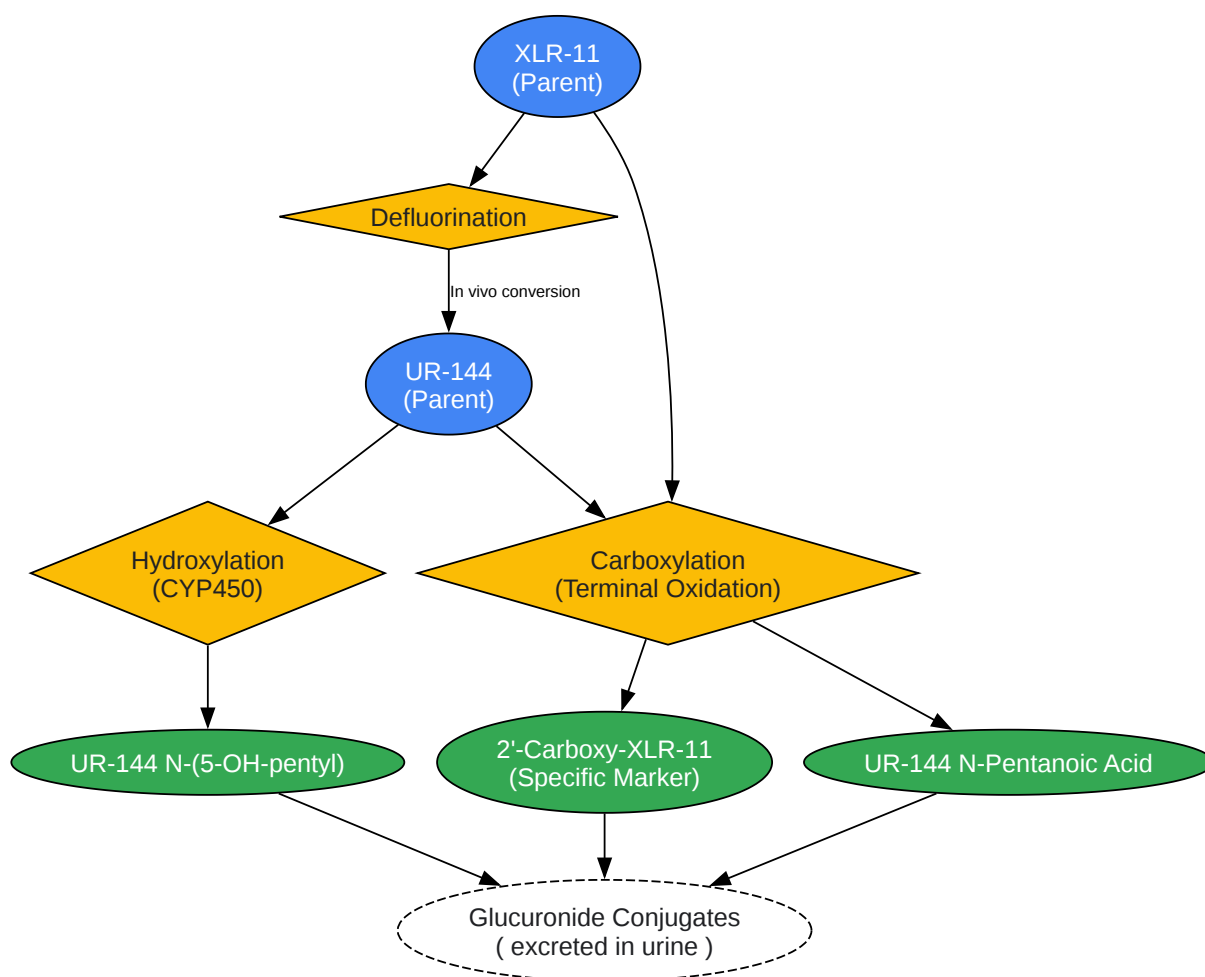
Metabolic Pathway & Targets

TMCP indoles undergo extensive Phase I metabolism (hydroxylation, carboxylation) followed by Phase II conjugation (glucuronidation).

- UR-144: Metabolizes to N-(5-hydroxypentyl) and N-pentanoic acid derivatives.[5][6]
- XLR-11: Metabolizes to 2'-carboxy-XLR-11 and defluorinates to form UR-144 metabolites.[7]

- Differentiation Marker: The presence of 2'-carboxy-XLR-11 is specific to XLR-11 intake. The presence of only UR-144 metabolites indicates UR-144 intake.

Visualization: Metabolic Fate



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Figure 2: Metabolic pathways showing the convergence of XLR-11 and UR-144. Note that XLR-11 intake produces both unique markers and UR-144 metabolites.[7]

Analytical Workflow (Urine)

Pre-treatment is mandatory to cleave glucuronide conjugates and improve sensitivity.

- Hydrolysis:
 - Aliquot 200 μ L urine.
 - Add 50 μ L β -glucuronidase (e.g., from *E. coli* or Abalone) + buffer (pH 6.8).
 - Incubate at 55°C for 45 minutes.
- Extraction (Supported Liquid Extraction - SLE):
 - Load hydrolyzed sample onto SLE cartridge (e.g., Isolute SLE+).
 - Wait 5 minutes for absorption.
 - Elute with 2 x 1 mL Ethyl Acetate/Hexane (50:50).
 - Evaporate to dryness under N₂; reconstitute in 100 μ L Mobile Phase A/B (80:20).
- LC-MS/MS Parameters:
 - Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: 20% B to 95% B over 8 minutes.

MRM Transitions (Positive Mode ESI)

Analyte	Precursor (m/z)	Product 1 (Quant)	Product 2 (Qual)
UR-144 N-pentanoic acid	342.2	125.1	214.1
UR-144 N-(5-OH-pentyl)	328.2	125.1	214.1
XLR-11 4-OH-pentyl	346.2	125.1	232.1
UR-144-d5 (IS)	316.2	125.1	219.1

Note: The m/z 125 ion is the characteristic TMCP ring fragment and is highly specific for this class.

References

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